

Ferrous Lactate: An Advanced Iron Supplement for Enhanced Microbial Fermentation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferrous lactate*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role as a cofactor in a myriad of enzymatic reactions, including those central to cellular respiration and DNA synthesis. In the realm of microbial fermentation, optimizing iron availability can be a pivotal factor in enhancing biomass production, increasing metabolite yields, and improving overall process efficiency. **Ferrous lactate**, an organic iron salt, has emerged as a highly effective iron supplement in various fermentation applications due to its superior bioavailability and solubility.^[1] This document provides detailed application notes and experimental protocols for the use of **ferrous lactate** as an iron supplement in microbial fermentation, with a focus on industrially relevant microorganisms such as *Escherichia coli*, *Saccharomyces cerevisiae*, lactic acid bacteria, and *Streptomyces* species.

Advantages of Ferrous Lactate in Microbial Fermentation

Ferrous lactate offers several distinct advantages over other iron sources, such as ferrous sulfate, in microbial fermentation:

- High Bioavailability: The lactate ligand facilitates iron uptake by microbial cells, leading to more efficient intracellular iron accumulation.[2]
- Enhanced Solubility: **Ferrous lactate** exhibits excellent solubility in aqueous media across a range of pH values, preventing precipitation and ensuring consistent iron availability throughout the fermentation process.[3]
- Reduced Oxidative Stress: Compared to inorganic iron salts, **ferrous lactate** is less prone to generating reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions, thereby minimizing oxidative stress on the microbial cells.
- Improved Stability: **Ferrous lactate** is more stable in complex fermentation media, with a reduced tendency to interact with other media components and form insoluble precipitates. [2]

Data Presentation: Comparative Effects of Iron Sources

The following tables summarize quantitative data from various studies, comparing the effects of different iron sources on key fermentation parameters.

Table 1: Effect of Iron Source on the Growth of Lactic Acid Bacteria (Yogurt Culture)

Iron Source (at equivalent iron concentration)	<i>Lactobacillus delbrueckii</i> subsp. <i>bulgaricus</i> (log CFU/mL after 6h)	<i>Streptococcus thermophilus</i> (log CFU/mL after 6h)
Control (no added iron)	7.8	8.1
Ferrous Sulfate	8.5	8.7
Ferrous Lactate	8.4	8.6
Ferrous Bisglycinate	8.5	8.7

Data adapted from a study on iron-fortified reconstituted skim milk. The study indicated that ferrous bisglycinate and ferrous sulfate supported the best bacterial growth, with **ferrous lactate** showing comparable, positive effects.[4]

Table 2: Effect of Iron Source on *Saccharomyces cerevisiae* Biomass and Iron Uptake

Iron Source (at 25 mg Fe/L)	Biomass (g/L)	Intracellular Iron (mg Fe/g dry matter)
Control (no added iron)	10.2	0.103
Ferric EDTA	10.1	0.207
Ferric Citrate	10.3	1.854
Ferrous Chloride	10.5	2.832
Ferrous Sulfate	10.8	2.832

This study highlights that while different iron sources did not significantly affect biomass formation, ferrous salts like ferrous chloride and ferrous sulfate led to the highest intracellular iron accumulation.[5][6]

Table 3: Effect of Iron Supplementation on *Escherichia coli* Growth

Iron Concentration (as Ferrous Sulfate)	Total Cell Count (cells/mL) after 16 days
0 µg/L	~0.5 x 10 ³
2 µg/L	~1.0 x 10 ³
20 µg/L	~2.0 x 10 ³

This data demonstrates a clear positive correlation between iron concentration and the final cell density of *E. coli*.[7]

Experimental Protocols

Protocol 1: Preparation of Fermentation Media with Ferrous Lactate

This protocol outlines the steps for preparing a standard microbial growth medium supplemented with **ferrous lactate**.

Materials:

- Basal medium components (e.g., yeast extract, peptone, glucose, salts)
- **Ferrous lactate** ($C_6H_{10}FeO_6 \cdot xH_2O$)
- Distilled or deionized water
- pH meter and adjustment solutions (e.g., NaOH, HCl)
- Autoclave
- Sterile flasks or bioreactor

Procedure:

- Prepare the Basal Medium: Weigh and dissolve all basal medium components, except for the heat-sensitive components and **ferrous lactate**, in 80% of the final volume of distilled water.[\[8\]](#)
- Adjust pH: Adjust the pH of the medium to the desired value for your specific microorganism.[\[8\]](#)
- Autoclave: Autoclave the basal medium at 121°C for 15-20 minutes.[\[9\]](#) Allow the medium to cool to room temperature.
- Prepare **Ferrous Lactate** Stock Solution: Prepare a concentrated stock solution of **ferrous lactate** (e.g., 10 g/L) in distilled water. To minimize oxidation, prepare this solution fresh. **Ferrous lactate** is soluble in water.[\[3\]](#)[\[10\]](#)
- Filter Sterilization: Sterilize the **ferrous lactate** stock solution by passing it through a 0.22 μ m syringe filter.
- Supplementation: Aseptically add the sterile **ferrous lactate** stock solution to the cooled basal medium to achieve the desired final iron concentration. Also, add any other filter-sterilized, heat-sensitive components at this stage.
- Final Volume Adjustment: Bring the medium to the final volume with sterile distilled water.

Protocol 2: Evaluating the Effect of Ferrous Lactate on Microbial Growth

This protocol describes a method to compare the growth of a microorganism in media supplemented with **ferrous lactate** versus other iron sources.

Materials:

- Prepared sterile media with different iron sources (e.g., no added iron, **ferrous lactate**, ferrous sulfate) at equivalent iron concentrations.
- Microbial inoculum (a fresh overnight culture).
- Spectrophotometer.
- Incubator shaker.
- Sterile culture tubes or flasks.

Procedure:

- Inoculation: Inoculate the prepared media with the microbial culture to a starting optical density at 600 nm (OD_{600}) of 0.05-0.1.
- Incubation: Incubate the cultures under optimal conditions (temperature, agitation) for the specific microorganism.
- Growth Monitoring: At regular intervals (e.g., every 1-2 hours), aseptically withdraw a small sample from each culture and measure the OD_{600} using a spectrophotometer.
- Data Analysis: Plot the OD_{600} values against time to generate growth curves. Calculate the specific growth rate (μ) and the final biomass concentration for each condition.

Protocol 3: Quantification of Metabolite Production

This protocol provides a general framework for quantifying the production of a target metabolite in response to **ferrous lactate** supplementation.

Materials:

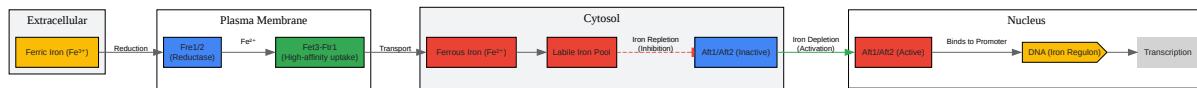
- Fermentation broth samples collected at different time points.
- High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system, depending on the metabolite.
- Appropriate column and mobile phase for the target metabolite.
- Metabolite standards for calibration.
- Centrifuge.
- Syringe filters (0.22 µm).

Procedure:

- Sample Preparation: Centrifuge the fermentation broth samples to pellet the cells.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
- Analysis: Analyze the filtered supernatant using an appropriate chromatographic method (e.g., HPLC for organic acids, amino acids; GC for volatile compounds).
- Quantification: Create a standard curve using known concentrations of the metabolite of interest. Use this curve to quantify the concentration of the metabolite in the fermentation samples.[\[1\]](#)[\[11\]](#)

Signaling Pathways and Experimental Workflows Iron Uptake and Regulation in *Saccharomyces cerevisiae*

In *Saccharomyces cerevisiae*, iron homeostasis is primarily regulated by the transcription factors Aft1 and Aft2. Under iron-deficient conditions, Aft1/Aft2 translocate to the nucleus and activate the expression of genes involved in iron uptake and mobilization.[\[3\]](#)

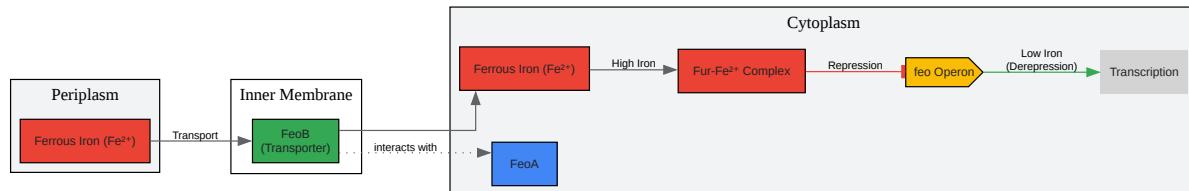


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Caption: Iron uptake regulation in *S. cerevisiae* by Aft1/Aft2.

Ferrous Iron Uptake in *Escherichia coli*

Escherichia coli possesses a specific transport system for ferrous iron, the Feo system, which is particularly important under anaerobic conditions. The expression of the feo operon is regulated by the Ferric Uptake Regulator (Fur) protein.[12][13]

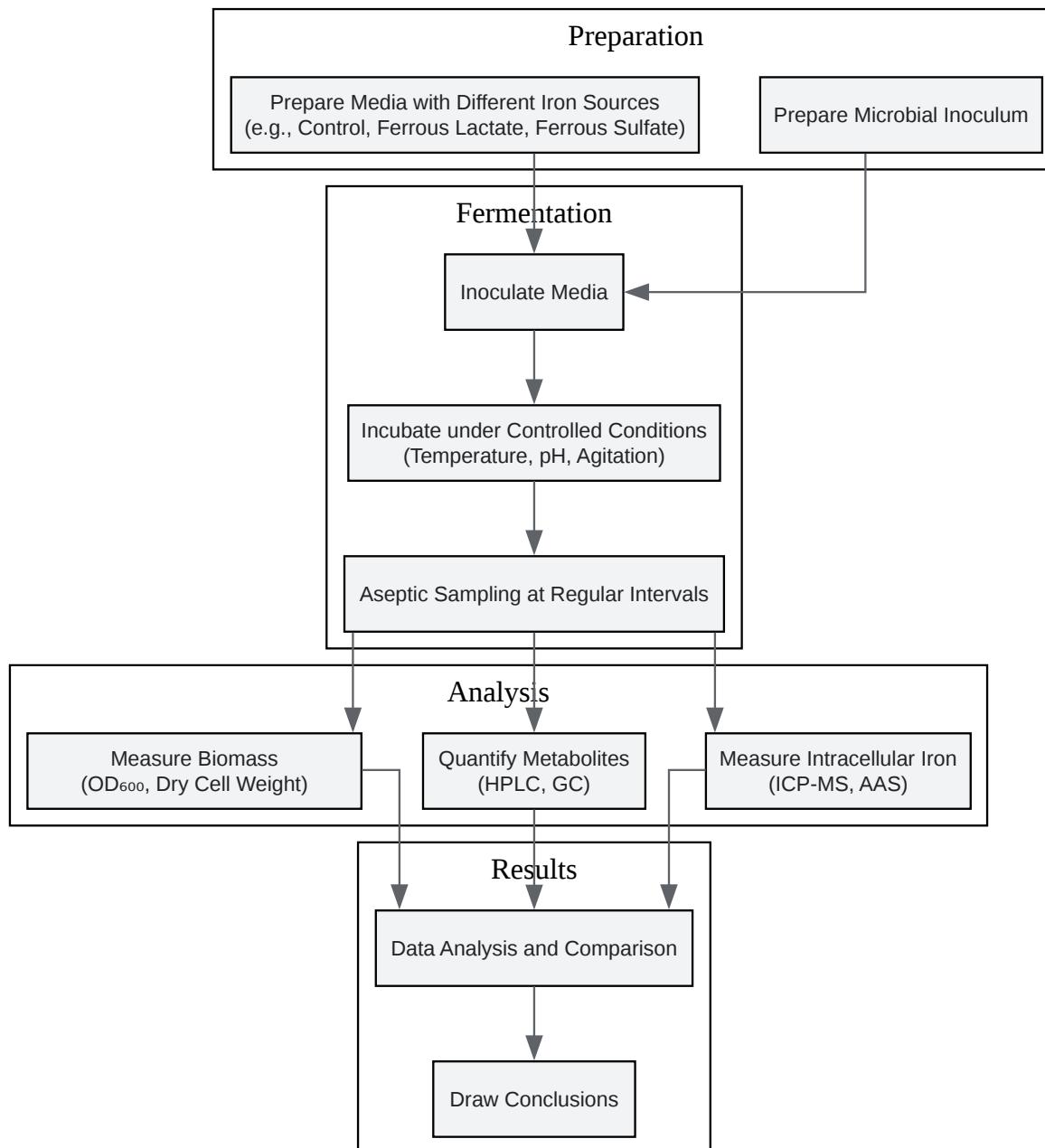


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Caption: The Feo system for ferrous iron uptake in *E. coli*.

Experimental Workflow for Comparing Iron Sources

The following workflow outlines the key steps in an experiment designed to compare the efficacy of **ferrous lactate** with other iron sources in a microbial fermentation process.

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Caption: Workflow for comparing iron sources in fermentation.

Conclusion

Ferrous lactate presents a highly promising alternative to traditional iron supplements in microbial fermentation. Its enhanced bioavailability, solubility, and stability can contribute to improved microbial growth and productivity. The protocols and data presented in this document provide a foundation for researchers and process development scientists to effectively evaluate and implement **ferrous lactate** in their specific fermentation applications. Further optimization of **ferrous lactate** concentration and feeding strategies for different microorganisms and processes will likely unlock even greater potential for this valuable nutrient supplement.

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- To cite this document: BenchChem. [Ferrous Lactate: An Advanced Iron Supplement for Enhanced Microbial Fermentation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1158659#ferrous-lactate-as-an-iron-supplement-in-microbial-fermentation>]

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